2-Propyl-2-trifluoromethyl-pentanoic acid

Description

BenchChem offers high-quality 2-Propyl-2-trifluoromethyl-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyl-2-trifluoromethyl-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

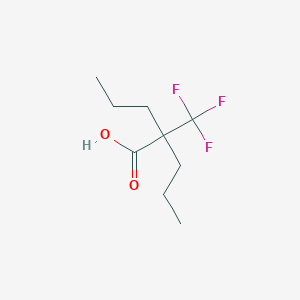

Structure

3D Structure

Properties

Molecular Formula |

C9H15F3O2 |

|---|---|

Molecular Weight |

212.21 g/mol |

IUPAC Name |

2-propyl-2-(trifluoromethyl)pentanoic acid |

InChI |

InChI=1S/C9H15F3O2/c1-3-5-8(6-4-2,7(13)14)9(10,11)12/h3-6H2,1-2H3,(H,13,14) |

InChI Key |

QWKVCVIFVDEKIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Propyl 2 Trifluoromethyl Pentanoic Acid

Strategies for Constructing the 2-Trifluoromethyl-2-propyl Quaternary Carbon Center

The creation of a quaternary stereocenter, particularly one bearing a trifluoromethyl group, is a formidable task in synthetic organic chemistry. The steric hindrance and electronic effects of the trifluoromethyl group necessitate the development of specialized and efficient methodologies.

Achieving an enantioselective synthesis of 2-propyl-2-trifluoromethyl-pentanoic acid is crucial for its potential applications in life sciences. Rhodium-catalyzed asymmetric arylation of unprotected hemiaminals has emerged as a powerful method for the enantioselective construction of trifluoromethylated quaternary stereocenters. rsc.orgdntb.gov.ua This approach has been shown to produce chiral benzosultams with high yields and excellent enantioselectivities (up to 99% ee). rsc.org While not directly applied to the target molecule, this strategy could be adapted by using a suitable precursor that would allow for the eventual conversion to the pentanoic acid structure.

Another promising strategy involves the catalytic enantioselective synthesis of triflones featuring a quaternary stereocenter. nih.gov This method utilizes a Michael reaction of α-(trifluoromethylsulfonyl) aryl acetic acid esters, which could be conceptually extended to aliphatic systems. nih.gov The development of chiral catalysts that can effectively control the stereochemistry of the quaternary center is paramount in these approaches. nih.gov

Table 1: Comparison of Enantioselective Methods for Quaternary Trifluoromethylated Centers

| Method | Catalyst System | Key Features | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Dehydrated Arylation | Rhodium/Chiral Diene | High yields, excellent enantioselectivity for benzosultams. | Up to 99% | rsc.orgdntb.gov.ua |

| Michael Reaction of Triflones | Takemoto's Catalyst | One-pot synthesis of functionalized triflones. | Good to excellent | nih.gov |

| Chromium-Catalyzed Allylation | Sulfonamide/Oxazoline Chromium Complex | Synthesis of α-homoallylic alcohols with two consecutive stereogenic centers. | Up to 91% | organic-chemistry.org |

Diastereoselective Synthesis Protocols

Diastereoselective methods offer another avenue for controlling the stereochemistry of complex molecules. The addition of TMSCF3 to chiral 2-acyl-1,3-perhydrobenzoxazines has been shown to proceed with total diastereoselectivity, leading to the formation of quaternary trifluoromethyl alcohols. acs.org These intermediates can then be further transformed into enantiomerically enriched trifluoromethylated compounds. acs.org A similar strategy could be envisioned for the synthesis of a precursor to 2-propyl-2-trifluoromethyl-pentanoic acid, where the chiral auxiliary directs the stereoselective trifluoromethylation.

Furthermore, the vinylogous aldol (B89426) reaction of alkylidenepyrazolones with trifluoromethyl ketones provides a catalytic diastereo- and enantioselective route to tertiary trifluoromethyl carbinols. acs.org While this creates a tertiary center, modifications of this approach could potentially be explored for the construction of a quaternary center. The development of asymmetric reductive trifluoroalkylation followed by a diastereoselective reduction has also been reported for the synthesis of secondary β-trifluoromethyl alcohols with adjacent stereocenters, showcasing the potential for creating complex stereochemical arrangements. acs.org

Direct and Indirect Trifluoromethylation Reactions in Carboxylic Acid Synthesis

The introduction of the trifluoromethyl group can be achieved through either direct or indirect methods. Direct trifluoromethylation involves the introduction of the CF3 group in a single step, while indirect methods involve the construction of the CF3 group from other functionalities.

Direct deoxygenative trifluoromethylation of carboxylic acids has been developed as a straightforward approach to trifluoromethyl ketones. researchgate.netnih.govresearchgate.net This transformation utilizes an in situ generated acyloxyphosphonium ion as the active electrophile. nih.gov While this method yields a ketone, it could serve as a key step in a multi-step synthesis of the target carboxylic acid.

Indirect methods often involve the use of trifluoromethylating reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). acs.org Copper-catalyzed trifluoromethylation of silyl (B83357) enol ethers with electrophilic trifluoromethylating agents is a common strategy to produce α-trifluoromethyl ketones, which are valuable precursors to α-trifluoromethyl carboxylic acids. organic-chemistry.org

Table 2: Overview of Trifluoromethylation Reagents and Methods

| Reagent/Method | Substrate | Key Features | Reference |

|---|---|---|---|

| Acyloxyphosphonium Ions | Carboxylic Acids | Direct deoxygenative trifluoromethylation to ketones. | researchgate.netnih.govresearchgate.net |

| TMSCF3 | Chiral 2-Acyl-1,3-perhydrobenzoxazines | Diastereoselective addition to form quaternary trifluoromethyl alcohols. | acs.org |

| Togni's Reagent | Silyl Enol Ethers | Copper-catalyzed synthesis of α-trifluoromethyl ketones. | organic-chemistry.org |

| Fluoroform/KHMDS | Esters | Nucleophilic trifluoromethylation to trifluoromethyl ketones. | beilstein-journals.org |

Carbonyl Compound-Based Routes to 2-Propyl-2-trifluoromethyl-pentanoic Acid Precursors

Many synthetic routes towards α-trifluoromethyl carboxylic acids rely on the transformation of carbonyl-containing precursors. An organocatalytic α-trifluoromethylation of aldehydes and ketones can provide access to versatile building blocks. organic-chemistry.org For instance, the trifluoromethylation of silyl enol ethers, derived from ketones, is a well-established method. organic-chemistry.org

A plausible route to 2-propyl-2-trifluoromethyl-pentanoic acid could involve the synthesis of 2-propyl-pentan-3-one, followed by its conversion to the corresponding silyl enol ether. Subsequent trifluoromethylation would yield the α-trifluoromethyl ketone, which could then be oxidized to the desired carboxylic acid. Alternatively, nucleophilic trifluoromethylation of esters using a system like fluoroform/KHMDS can directly produce trifluoromethyl ketones from ester starting materials. beilstein-journals.org

Novel Catalytic and Reagent-Based Syntheses for Analogues of 2-Propyl-2-trifluoromethyl-pentanoic Acid

The field of fluorine chemistry is continually evolving with the development of novel catalysts and reagents. Transition metal catalysis, particularly with copper and palladium, has been instrumental in advancing trifluoromethylation reactions. nih.govwechemglobal.combeilstein-journals.org For example, copper-catalyzed trifluoromethylation of arylboronic acids has been achieved through the merger of photoredox and copper catalysis. organic-chemistry.org While focused on aromatic systems, the principles of these catalytic cycles could inspire the development of methods for aliphatic substrates.

Photocatalysis has also emerged as a powerful tool for trifluoromethylation under mild conditions. wechemglobal.com These methods often involve the generation of trifluoromethyl radicals, which can then be incorporated into organic molecules. The development of new chiral catalysts for these transformations is a key area of research aimed at controlling the stereochemistry of the products. nih.gov

Green Chemistry Principles in the Synthesis of Fluorinated Carboxylic Acids

The application of green chemistry principles to the synthesis of fluorinated compounds is of growing importance due to the environmental impact of many traditional fluorination methods. dovepress.com This includes the development of more atom-economical reactions, the use of less hazardous reagents and solvents, and the design of energy-efficient processes. researchgate.net

Recent advances in green fluorine chemistry focus on developing catalytic methods that avoid the use of stoichiometric and often toxic fluorinating agents. dovepress.com For example, the development of methods that utilize fluoride (B91410) salts as the fluorine source is a key goal. scienmag.com Furthermore, the use of photocatalysis, which often proceeds under mild conditions using visible light, aligns well with the principles of green chemistry. nih.gov Designing synthetic routes to 2-propyl-2-trifluoromethyl-pentanoic acid that incorporate these principles would be a significant step towards a more sustainable production process. This could involve exploring solvent-free reaction conditions or utilizing recyclable catalysts. researchgate.net

Mechanistic Organic Chemistry and Reactivity of 2 Propyl 2 Trifluoromethyl Pentanoic Acid

Reactions at the Carboxylic Acid Moiety of 2-Propyl-2-trifluoromethyl-pentanoic Acid

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. The presence of the adjacent trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, thereby influencing the rates and conditions of these reactions.

Esterification and Amidation Transformations

Esterification: The conversion of 2-Propyl-2-trifluoromethyl-pentanoic acid to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. youtube.com The strong inductive effect of the α-trifluoromethyl group increases the electrophilicity of the carbonyl carbon, which can facilitate nucleophilic attack by the alcohol. However, the steric hindrance from the two propyl groups and the trifluoromethyl group at the α-position might necessitate longer reaction times or more forcing conditions compared to unhindered carboxylic acids.

Alternative esterification methods that avoid the use of strong acids and the generation of water can also be employed. These often involve the initial conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an anhydride (B1165640), followed by reaction with an alcohol. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the highly reactive 2-propyl-2-trifluoromethyl-pentanoyl chloride, which readily reacts with alcohols to form the desired ester.

A continuous flow approach has also been described for the synthesis of α-substituted esters from carboxylic acids, which involves the formation of an N-acylpyrazole intermediate. nih.gov This method could be adapted for 2-Propyl-2-trifluoromethyl-pentanoic acid, offering a controlled and efficient route to its esters.

Amidation: The formation of amides from 2-Propyl-2-trifluoromethyl-pentanoic acid follows similar principles to esterification. Direct reaction with an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first activated. The resulting acyl chloride or anhydride can then be treated with a primary or secondary amine to afford the corresponding amide.

Recent methodologies have also been developed for the synthesis of N-trifluoromethyl amides from carboxylic acid derivatives. nih.govescholarship.org These methods often involve the use of specific reagents to introduce the N-CF₃ moiety and could potentially be applied to derivatives of 2-Propyl-2-trifluoromethyl-pentanoic acid.

| Transformation | Reagents and Conditions | Product | Notes |

| Esterification | R'-OH, H₂SO₄ (cat.), Heat | 2-Propyl-2-trifluoromethyl-pentanoic acid ester | Fischer esterification; equilibrium-driven. |

| 1. SOCl₂ or (COCl)₂2. R'-OH, Pyridine | 2-Propyl-2-trifluoromethyl-pentanoic acid ester | Via acyl chloride; generally high yielding. | |

| Amidation | 1. SOCl₂ or (COCl)₂2. R'R''NH | N,N-disubstituted-2-propyl-2-trifluoromethyl-pentanamide | Via acyl chloride; reacts with primary and secondary amines. |

| 1. Activation (e.g., as N-acylpyrazole)2. R'R''NH | N,N-disubstituted-2-propyl-2-trifluoromethyl-pentanamide | Milder activation method. nih.gov |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. The stability of the carbanionic intermediate formed upon decarboxylation is a key factor in determining the feasibility of this reaction. The presence of the strongly electron-withdrawing trifluoromethyl group at the α-position would be expected to stabilize an adjacent carbanion through its powerful inductive effect.

This stabilization suggests that 2-Propyl-2-trifluoromethyl-pentanoic acid could undergo decarboxylation under certain conditions, likely less harsh than those required for simple aliphatic carboxylic acids. The reaction would proceed through the formation of a carbanion at the α-position, which would then be protonated to yield 3-trifluoromethylhexane.

It is important to note that a related process, decarboxylative trifluoromethylation, which converts a carboxylic acid to a trifluoromethyl group, has also been developed. acs.orgnih.gov This highlights the complex reactivity patterns that can be accessed with carboxylic acids.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, where a nucleophile replaces the leaving group attached to the acyl carbon. masterorganicchemistry.comkhanacademy.orgyoutube.comlibretexts.org For 2-Propyl-2-trifluoromethyl-pentanoic acid, this typically involves prior conversion to a more reactive derivative, such as an acyl chloride, anhydride, or ester.

The general mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.com The rate of reaction is influenced by the reactivity of the carboxylic acid derivative (acyl chlorides and anhydrides being more reactive than esters and amides) and the strength of the nucleophile. khanacademy.org

The enhanced electrophilicity of the carbonyl carbon in derivatives of 2-Propyl-2-trifluoromethyl-pentanoic acid, due to the α-trifluoromethyl group, makes it highly susceptible to nucleophilic attack. A variety of nucleophiles can be employed, leading to a range of products.

| Carboxylic Acid Derivative | Nucleophile | Product |

| 2-Propyl-2-trifluoromethyl-pentanoyl chloride | Water (H₂O) | 2-Propyl-2-trifluoromethyl-pentanoic acid |

| 2-Propyl-2-trifluoromethyl-pentanoyl chloride | Alcohol (R'-OH) | Ester |

| 2-Propyl-2-trifluoromethyl-pentanoyl chloride | Amine (R'R''NH) | Amide |

| 2-Propyl-2-trifluoromethyl-pentanoic anhydride | Alcohol (R'-OH) | Ester + Carboxylic Acid |

| 2-Propyl-2-trifluoromethyl-pentanoic anhydride | Amine (R'R''NH) | Amide + Carboxylate Salt |

Reactivity of the Trifluoromethyl Group in 2-Propyl-2-trifluoromethyl-pentanoic Acid

The trifluoromethyl group is generally considered to be chemically robust and relatively inert. However, under specific conditions, it can participate in chemical transformations.

Influence of Fluorine on Electron Density and Reactivity

The three fluorine atoms in the trifluoromethyl group exert a powerful electron-withdrawing inductive effect (-I effect). This is due to the high electronegativity of fluorine. As a result, the carbon atom of the trifluoromethyl group is significantly electron-deficient. This electronic effect is transmitted to the adjacent α-carbon and, subsequently, to the carboxylic acid moiety.

Potential for Fluorine Substitution Reactions

While the C-F bond is the strongest single bond in organic chemistry, recent advances have demonstrated that selective C-F bond activation and functionalization are possible. researchgate.net These reactions often involve radical intermediates or transition-metal catalysis.

For compounds containing a trifluoromethyl group, such as 2-Propyl-2-trifluoromethyl-pentanoic acid, the potential exists for defluorinative functionalization. This would involve the cleavage of one or more C-F bonds and the formation of new bonds. For example, photochemical methods have been developed for the defluorinative alkylation of trifluoroacetates and trifluoroacetamides. nih.gov These processes suggest that under the appropriate conditions, the trifluoromethyl group in 2-Propyl-2-trifluoromethyl-pentanoic acid or its derivatives could be transformed into a difluoromethyl or monofluoromethyl group with concomitant introduction of a new substituent.

The reactivity of C-F bonds can be influenced by the nature of the substrate. For instance, the rate of hydrodefluorination of monofluorinated aliphatic hydrocarbons has been shown to be faster for primary C-F bonds compared to secondary and tertiary ones, and the presence of additional fluorine atoms on the same carbon (as in -CF₂H and -CF₃ groups) reduces the reactivity. nih.gov This suggests that the activation of the C-F bonds in the trifluoromethyl group of 2-Propyl-2-trifluoromethyl-pentanoic acid would likely require specialized reagents and conditions.

Reactions Involving the Alkyl Chains and Stereogenic Centers of 2-Propyl-2-trifluoromethyl-pentanoic Acid

The reactivity of the alkyl chains and the stereogenic center of 2-propyl-2-trifluoromethyl-pentanoic acid is significantly influenced by the presence of the electron-withdrawing trifluoromethyl group and the sterically hindered quaternary α-carbon.

Alpha-Proton Acidity and Related Reactions

A salient feature of 2-propyl-2-trifluoromethyl-pentanoic acid is the absence of protons on the α-carbon. The α-carbon is a quaternary stereocenter, bonded to a carboxyl group, a trifluoromethyl group, and two propyl groups. This structural characteristic fundamentally precludes reactions that rely on the acidity of α-protons.

Consequently, the formation of a traditional enolate ion through deprotonation at the α-position is not possible for 2-propyl-2-trifluoromethyl-pentanoic acid. Reactions that typically proceed through an enolate intermediate, such as aldol (B89426) condensations, Claisen condensations, and α-halogenation under basic or acidic conditions, are therefore not feasible for this molecule. The lack of α-proton acidity renders the α-position inert to a wide range of common organic transformations.

Oxidative and Reductive Transformations of the Alkyl Backbone

The alkyl (propyl) chains of 2-propyl-2-trifluoromethyl-pentanoic acid present potential sites for oxidative and reductive transformations, although the steric hindrance imposed by the quaternary α-carbon and the electronic influence of the trifluoromethyl group can affect reactivity.

Oxidative Transformations:

The C-H bonds of the propyl chains are susceptible to radical-mediated oxidation. Under strong oxidizing conditions, it is conceivable that the alkyl chains could undergo functionalization. For instance, photochemical or transition-metal-catalyzed C-H activation could introduce new functional groups. However, the selectivity of such reactions can be challenging to control, potentially leading to a mixture of products with oxidation occurring at different positions along the propyl chains.

The presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity of radical abstraction, generally favoring positions further from the electron-deficient center. The stability of the resulting carbon-centered radical is a key determinant of the reaction pathway.

Reductive Transformations:

The carboxylic acid moiety is the primary site for reduction. Standard reducing agents for carboxylic acids, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), can reduce the carboxyl group to a primary alcohol, yielding 2-propyl-2-trifluoromethyl-pentan-1-ol. However, the steric congestion around the carboxyl group in 2-propyl-2-trifluoromethyl-pentanoic acid may necessitate harsher reaction conditions compared to less hindered carboxylic acids.

The propyl chains themselves are generally inert to reduction under standard conditions used for carboxylic acid reduction. Catalytic hydrogenation, for instance, would not be expected to affect the saturated alkyl chains.

Photochemical and Electrochemical Transformations of 2-Propyl-2-trifluoromethyl-pentanoic Acid

Photochemical and electrochemical methods can induce unique transformations in 2-propyl-2-trifluoromethyl-pentanoic acid, primarily centered around the carboxylic acid functionality. These methods often proceed through radical intermediates, offering pathways for decarboxylation and subsequent functionalization.

Photochemical Transformations:

Photochemical decarboxylation is a plausible reaction pathway for 2-propyl-2-trifluoromethyl-pentanoic acid. This can be achieved through various methods, including the Barton decarboxylation, which involves the conversion of the carboxylic acid to a thiohydroxamate ester followed by photolysis in the presence of a hydrogen donor. This would lead to the formation of 3-trifluoromethyl-heptane. orgsyn.orgjk-sci.com The reaction proceeds via a radical mechanism, where the stability of the tertiary alkyl radical intermediate, substituted with a trifluoromethyl group, plays a crucial role.

| Reaction Type | Reagents | Potential Product |

| Barton Decarboxylation | 1. Oxalyl chloride2. N-Hydroxypyridine-2-thione sodium salt3. Photolysis, H-donor (e.g., thiol) | 3-Trifluoromethyl-heptane |

Electrochemical Transformations:

Electrochemical methods, such as the Kolbe electrolysis, can also be employed to induce decarboxylation. wikipedia.orgmdpi.com In a Kolbe electrolysis of 2-propyl-2-trifluoromethyl-pentanoic acid, the carboxylate would be oxidized at the anode to form a carboxyl radical, which would then lose carbon dioxide to generate a 2-propyl-2-trifluoromethyl-pentyl radical. This radical could then dimerize, leading to the formation of highly branched and sterically hindered alkanes. Cross-Kolbe reactions with other carboxylates are also a possibility, leading to a mixture of products.

Another potential electrochemical reaction is the Hunsdiecker reaction (or a variation thereof), where the silver salt of the carboxylic acid is treated with a halogen to produce an alkyl halide via decarboxylation. byjus.comwikipedia.orgorganic-chemistry.orglscollege.ac.inadichemistry.com This would provide a route to 3-halo-3-trifluoromethyl-heptane.

| Reaction Type | Reagents | Potential Product(s) |

| Kolbe Electrolysis | Electrolysis of the carboxylate salt | Dimerized alkanes (e.g., 4,5-dipropyl-4,5-bis(trifluoromethyl)octane) |

| Hunsdiecker Reaction | 1. AgNO₃2. Br₂ | 3-Bromo-3-trifluoromethyl-heptane |

The trifluoromethyl group is expected to be stable under these photochemical and electrochemical conditions, allowing for the synthesis of novel molecules containing this important structural motif.

Design and Synthesis of Derivatives and Analogues of 2 Propyl 2 Trifluoromethyl Pentanoic Acid

Structural Modification Strategies for Tailored Chemical Properties

The chemical properties of 2-Propyl-2-trifluoromethyl-pentanoic acid can be systematically altered through various structural modification strategies. The presence of the carboxylic acid group, the propyl chains, and the trifluoromethyl group provides multiple avenues for derivatization.

One primary strategy involves the modification of the carboxylic acid moiety. Conversion to esters and amides is a common approach to modulate lipophilicity and metabolic stability. Esterification with a range of alcohols can introduce various alkyl or aryl groups, while reaction with amines can lead to a diverse library of amide derivatives. These modifications can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Another key strategy focuses on altering the alkyl chains. The length and branching of the two propyl groups can be varied to explore the impact of steric bulk and lipophilicity on the molecule's interactions with biological targets. Introducing unsaturation or cyclic moieties within these chains can also impose conformational constraints, which may lead to more specific biological activity.

The trifluoromethyl group is a critical pharmacophore, and its replacement with other electron-withdrawing groups or bioisosteres represents a further modification strategy. While synthetically challenging, this approach can provide valuable insights into the structure-activity relationship (SAR) of this class of compounds.

Synthesis of Esters and Amides of 2-Propyl-2-trifluoromethyl-pentanoic Acid

The synthesis of esters and amides of 2-Propyl-2-trifluoromethyl-pentanoic acid can be achieved through standard organic chemistry transformations.

Ester Synthesis: Esterification is typically accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the equilibrium towards the product. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride (B1165640), which then readily reacts with an alcohol. Another common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to facilitate the reaction between the carboxylic acid and the alcohol.

Amide Synthesis: Similar to esterification, amides can be prepared by the reaction of 2-Propyl-2-trifluoromethyl-pentanoic acid with a primary or secondary amine. This reaction is often facilitated by the use of coupling agents to activate the carboxylic acid. The direct reaction of the carboxylic acid with an amine at high temperatures is also possible but can be less efficient. A more common laboratory-scale synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with the desired amine. A notable development is the synthesis of N-trifluoromethyl amides from carboxylic acid derivatives and isothiocyanates in the presence of silver fluoride (B91410), which offers a direct route to this specific class of amides. researchgate.netacs.org

| Derivative Type | General Synthesis Method | Reagents |

| Esters | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Acyl Halide Route | Thionyl Chloride (SOCl₂), Alcohol | |

| Coupling Agent Method | Alcohol, DCC or HATU | |

| Amides | Coupling Agent Method | Amine, DCC or HATU |

| Acyl Halide Route | Thionyl Chloride (SOCl₂), Amine | |

| N-Trifluoromethyl Amides | Isothiocyanate Route | Isothiocyanate, Silver Fluoride |

Homologues and Isomers of 2-Propyl-2-trifluoromethyl-pentanoic Acid with Varying Alkyl Chain Lengths

The synthesis of homologues and isomers of 2-Propyl-2-trifluoromethyl-pentanoic acid allows for a systematic investigation of the impact of alkyl chain length and substitution pattern on the compound's properties.

Homologues: Homologues, which differ by one or more methylene (B1212753) (-CH₂-) units in the alkyl chains, can be synthesized by employing different starting materials in the synthetic route. For instance, instead of using propyl groups, one could introduce ethyl, butyl, or pentyl groups. The synthesis of such compounds would likely follow a similar synthetic pathway to the parent compound, which would involve the α-alkylation of a suitable carboxylic acid derivative.

Isomers: Positional isomers, where the trifluoromethyl group and the propyl groups are arranged differently on the pentanoic acid backbone, would require distinct synthetic strategies. For example, the synthesis of 3-propyl-3-trifluoromethyl-pentanoic acid would necessitate a different set of starting materials and reactions. Structural isomers, such as those with branched alkyl chains (e.g., isopropyl instead of n-propyl), can also be synthesized to explore the effects of steric hindrance. An example of a related compound with a different substitution pattern is 2-propyl-2-pentenoic acid, which is a metabolite of valproic acid. nih.govmdpi.com The synthesis of its esters has been reported, providing a potential template for the synthesis of unsaturated analogues. nih.gov

| Compound Name | Structural Formula |

| 2-Ethyl-2-trifluoromethyl-pentanoic acid | CH₃CH₂CH₂C(CF₃)(CH₂CH₃)COOH |

| 2-Butyl-2-trifluoromethyl-pentanoic acid | CH₃CH₂CH₂C(CF₃)(CH₂CH₂CH₂CH₃)COOH |

| 2-Isopropyl-2-trifluoromethyl-pentanoic acid | CH₃CH₂CH₂C(CF₃)(CH(CH₃)₂)COOH |

Incorporation of 2-Propyl-2-trifluoromethyl-pentanoic Acid Moiety into Macrocyclic Structures

Incorporating the 2-Propyl-2-trifluoromethyl-pentanoic acid moiety into a macrocyclic structure can lead to compounds with unique conformational properties and potentially enhanced biological activity and selectivity. Macrocyclization can be achieved by tethering two functional groups on a derivative of the parent acid.

A common strategy for macrocyclization involves the synthesis of a linear precursor containing two reactive functional groups, such as a carboxylic acid and an amine or a hydroxyl group, at its termini. Intramolecular cyclization can then be induced under high-dilution conditions to favor the formation of the macrocycle over intermolecular polymerization. The 2-Propyl-2-trifluoromethyl-pentanoic acid moiety could be incorporated as a building block in the synthesis of the linear precursor. For example, the carboxylic acid could be coupled to a linker containing an amino group, and the other end of the linker could then be reacted with another functional group on the molecule to close the ring.

The size and nature of the linker can be varied to control the ring size and flexibility of the resulting macrocycle. The synthesis of macrocycles containing fluorosulfate (B1228806) groups has been demonstrated using solid-phase synthesis, which could be adapted for the incorporation of the 2-Propyl-2-trifluoromethyl-pentanoic acid moiety.

Chiral Derivatives and Stereoisomers: Methods of Resolution and Asymmetric Synthesis

Since 2-Propyl-2-trifluoromethyl-pentanoic acid possesses a chiral center at the α-carbon, it can exist as a pair of enantiomers. The separation of these enantiomers (resolution) and the selective synthesis of a single enantiomer (asymmetric synthesis) are crucial for studying their distinct biological activities.

Resolution of Racemates: Classical resolution involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine resolving agent. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid.

Asymmetric Synthesis: Asymmetric synthesis aims to produce a single enantiomer directly. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. For instance, a chiral auxiliary can be attached to a precursor molecule, directing the stereochemical outcome of a subsequent reaction that forms the chiral center. The auxiliary is then removed to yield the desired enantiomerically enriched product. Catalytic asymmetric synthesis often employs a chiral metal complex or an organocatalyst to control the stereoselectivity of the reaction. The asymmetric synthesis of α-trifluoromethyl carboxylic acids has been reported through methods such as the electrophilic trifluoromethylation of ketene (B1206846) silyl (B83357) acetals in the presence of a chiral catalyst. organic-chemistry.org

| Method | Description |

| Resolution | |

| Diastereomeric Salt Formation | Reaction of the racemic acid with a chiral amine to form separable diastereomeric salts. |

| Asymmetric Synthesis | |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. |

| Chiral Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. |

Computational and Theoretical Investigations of 2 Propyl 2 Trifluoromethyl Pentanoic Acid

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and nuclear arrangement. For 2-Propyl-2-trifluoromethyl-pentanoic acid, these studies can elucidate its three-dimensional structure, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It allows for the determination of the most stable geometric arrangement of atoms, known as the energy-minimized conformation. For 2-Propyl-2-trifluoromethyl-pentanoic acid, DFT calculations would typically involve optimizing the molecular geometry to find the lowest energy state. This process provides crucial information on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT geometry optimization of 2-Propyl-2-trifluoromethyl-pentanoic acid, based on typical values for similar organic molecules.

| Parameter | Optimized Value |

| C-C (propyl chain) bond length | 1.53 Å |

| C-C (carboxylic acid) bond length | 1.52 Å |

| C=O bond length | 1.21 Å |

| C-O bond length | 1.35 Å |

| C-CF3 bond length | 1.54 Å |

| C-F bond length | 1.34 Å |

| O-C=O bond angle | 124° |

| C-C-C (propyl) bond angle | 112° |

| F-C-F bond angle | 107° |

Note: These values are illustrative and based on general principles of computational chemistry for similar functional groups.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can provide highly accurate descriptions of the electronic structure. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for situations where electron correlation effects are particularly important.

For 2-Propyl-2-trifluoromethyl-pentanoic acid, ab initio calculations could be employed to precisely determine electronic properties such as the molecular orbital energies (HOMO and LUMO), the electrostatic potential, and atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity, as they represent the ability to donate and accept electrons, respectively. The electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic and nucleophilic sites.

A hypothetical table of electronic properties for 2-Propyl-2-trifluoromethyl-pentanoic acid, as would be derived from ab initio calculations, is presented below.

| Property | Calculated Value |

| HOMO Energy | -10.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 11.3 eV |

| Dipole Moment | 2.5 D |

| Mulliken Charge on Carbonyl Carbon | +0.6 e |

| Mulliken Charge on Carbonyl Oxygen | -0.5 e |

Note: These values are hypothetical and serve to illustrate the outputs of such calculations.

Conformational Analysis and Potential Energy Surfaces of 2-Propyl-2-trifluoromethyl-pentanoic Acid

The flexibility of the propyl chains in 2-Propyl-2-trifluoromethyl-pentanoic acid means that the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its conformation.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, computational chemists can identify the low-energy valleys corresponding to stable conformers and the saddle points that represent the transition states between them. For 2-Propyl-2-trifluoromethyl-pentanoic acid, key dihedral angles, such as those around the C-C bonds of the propyl chains and the bond connecting the chiral center to the carboxylic acid group, would be systematically varied to construct the PES.

Studies on similar flexible molecules demonstrate that even small energy differences between conformers can lead to significant populations of multiple shapes at room temperature. The presence of the bulky and electronegative trifluoromethyl group is expected to impose significant steric and electronic constraints on the accessible conformations of 2-Propyl-2-trifluoromethyl-pentanoic acid.

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. This allows for the study of not only the molecule's own flexibility (intramolecular interactions) but also its interactions with its environment, such as solvent molecules or a biological receptor (intermolecular interactions).

For 2-Propyl-2-trifluoromethyl-pentanoic acid, MD simulations could be used to explore its conformational landscape in a solvent, typically water, to mimic physiological conditions. These simulations can reveal how the molecule's shape fluctuates over time and how it forms hydrogen bonds and other non-covalent interactions with surrounding water molecules.

Furthermore, MD simulations can be employed to study the binding of 2-Propyl-2-trifluoromethyl-pentanoic acid to a target protein. By placing the molecule in the active site of a receptor and simulating the system's evolution, researchers can gain insights into the binding mode, the key interacting residues, and the stability of the complex. Such simulations are invaluable in drug design for understanding the molecular basis of a drug's action.

Computational Studies on Reaction Mechanisms and Transition States involving 2-Propyl-2-trifluoromethyl-pentanoic Acid

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including identifying the short-lived, high-energy transition states that connect reactants and products. For 2-Propyl-2-trifluoromethyl-pentanoic acid, this could involve studying its metabolic transformations or its synthesis.

By mapping the reaction pathway, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. This information is crucial for predicting reaction rates and understanding the factors that influence them. Methods like DFT are commonly used to locate transition state geometries and compute activation energies.

For example, a computational study could investigate the mechanism of a potential metabolic oxidation of one of the propyl chains. The calculations would identify the structure of the transition state for the hydrogen abstraction by an enzyme and the associated energy barrier. This would provide insights into the likelihood of such a metabolic pathway occurring.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Related Fluorinated Carboxylic Acids (General Principles and Computational Models)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for a desired biological effect.

For fluorinated carboxylic acids, QSAR studies have been conducted to predict properties such as toxicity and environmental fate. The general principle involves calculating a set of molecular descriptors for each compound in a training set with known activity. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges).

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical model that correlates the descriptors with the observed activity. The resulting QSAR model can then be used to predict the activity of new, untested compounds.

For a series of fluorinated carboxylic acids, a hypothetical QSAR model for toxicity might look like:

log(1/EC50) = a * logP + b * E_LUMO + c * V_m + d

Where:

EC50 is the concentration causing a 50% effect.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

E_LUMO is the energy of the lowest unoccupied molecular orbital.

V_m is the molecular volume.

a, b, and c are coefficients determined from the regression analysis, and d is a constant.

Such models are valuable for prioritizing the synthesis and testing of new fluorinated compounds, including derivatives of 2-Propyl-2-trifluoromethyl-pentanoic acid, with potentially improved activity profiles.

Advanced Applications and Role in Contemporary Chemical Science

2-Propyl-2-trifluoromethyl-pentanoic Acid as a Key Building Block in Fine Chemical Synthesis

In the realm of fine chemical synthesis, which focuses on the production of complex, pure chemical substances in limited quantities, 2-Propyl-2-trifluoromethyl-pentanoic acid serves as a versatile building block. The presence of the trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in the development of pharmaceuticals and other bioactive compounds. nih.govnih.gov The carboxylic acid group, on the other hand, provides a reactive handle for a wide range of chemical transformations.

The dual functionality of 2-Propyl-2-trifluoromethyl-pentanoic acid allows for its integration into multi-step synthetic pathways to create more complex molecules. For instance, the carboxylic acid can be converted into a variety of derivatives such as esters, amides, and acid chlorides, which can then undergo further reactions. nih.gov While specific industrial-scale syntheses using this exact molecule as a key building block are not extensively documented in publicly available literature, the principles of organic synthesis suggest its utility in creating chiral intermediates and other complex molecular architectures. nih.govmdpi.comnih.gov The trifluoromethyl group, being a strong electron-withdrawing group, can also influence the reactivity of adjacent functional groups, offering unique opportunities for selective chemical modifications.

Table 1: Potential Transformations of 2-Propyl-2-trifluoromethyl-pentanoic Acid in Fine Chemical Synthesis

| Starting Material | Reagents and Conditions | Product | Potential Application |

| 2-Propyl-2-trifluoromethyl-pentanoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 2-Propyl-2-trifluoromethyl-pentanoyl chloride | Acylating agent for the introduction of the propyl-trifluoromethyl-pentanoyl moiety |

| 2-Propyl-2-trifluoromethyl-pentanoic acid | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Alkyl 2-propyl-2-trifluoromethyl-pentanoate | Intermediate for further functionalization, potential bioactive ester |

| 2-Propyl-2-trifluoromethyl-pentanoic acid | Amine (R-NH₂), Coupling agent (e.g., DCC, EDC) | N-substituted-2-propyl-2-trifluoromethyl-pentanamide | Synthesis of potential pharmaceutical or agrochemical candidates |

| 2-Propyl-2-trifluoromethyl-pentanoic acid | Reducing agent (e.g., LiAlH₄) | 2-Propyl-2-trifluoromethyl-pentan-1-ol | Precursor for other functional groups like aldehydes or halides |

Integration into Polymer and Material Science Research

The unique properties conferred by the trifluoromethyl group make fluorinated compounds highly valuable in polymer and material science. researchgate.netfluoropolymers.euwikipedia.orgnih.govnih.govpageplace.de Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. researchgate.netfluoropolymers.euwikipedia.orgnih.govnih.govpageplace.de

Monomer Development from 2-Propyl-2-trifluoromethyl-pentanoic Acid Derivatives

While direct polymerization of 2-Propyl-2-trifluoromethyl-pentanoic acid is not a common approach, its derivatives can be envisioned as potential monomers for the synthesis of novel fluorinated polymers. For example, the carboxylic acid can be converted into an acrylate (B77674) or methacrylate (B99206) derivative, which can then undergo radical polymerization. The resulting polymers would feature the bulky and hydrophobic 2-propyl-2-trifluoromethyl-pentyl side chains, which would be expected to significantly influence the properties of the final material.

Applications in Fluoropolymer Synthesis and Design

Polymers derived from 2-Propyl-2-trifluoromethyl-pentanoic acid-based monomers could find applications in various fields where the unique properties of fluoropolymers are desired. The presence of the trifluoromethyl group would likely lead to materials with low surface energy, resulting in hydrophobic and oleophobic surfaces. fluoropolymers.eu This could be beneficial for applications such as anti-fouling coatings, low-friction surfaces, and specialty membranes.

Furthermore, the bulky side chains would affect the polymer's glass transition temperature, solubility, and mechanical properties. The design of copolymers, where these fluorinated monomers are combined with other monomers, could allow for the fine-tuning of these properties to meet the demands of specific applications in electronics, aerospace, and biomedical devices. researchgate.netpageplace.deresearchgate.net

Contribution to Ligand Design and Catalyst Development

In the field of catalysis, the electronic properties of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. The introduction of trifluoromethyl groups into a ligand structure can have a profound impact due to their strong electron-withdrawing nature. nih.gov This can modulate the electron density at the metal center, thereby influencing the catalytic cycle.

While there is no direct evidence of 2-Propyl-2-trifluoromethyl-pentanoic acid being used as a ligand itself, its derivatives could serve as precursors for the synthesis of novel chiral and achiral ligands. For example, the carboxylic acid could be coupled with a chiral amine to generate a ligand that could be used in asymmetric catalysis. The steric bulk of the 2-propyl-2-trifluoromethyl-pentyl group could also play a role in creating a specific chiral environment around the metal center, potentially leading to high enantioselectivity in catalytic reactions. researchgate.netnih.govnih.gov

Table 2: Potential Ligand Scaffolds Derived from 2-Propyl-2-trifluoromethyl-pentanoic Acid

| Ligand Type | Synthetic Precursor | Potential Metal Coordination | Potential Catalytic Application |

| Amide-based Ligand | Amine-functionalized phosphine (B1218219), amine, or pyridine | Through nitrogen and/or phosphorus atoms | Asymmetric hydrogenation, cross-coupling reactions |

| Ester-based Ligand | Hydroxy-functionalized phosphine or bipyridine | Through ester oxygen and other heteroatoms | Oxidation reactions, polymerization |

| Phosphine Ligand | Conversion of the carboxylic acid to a phosphine-containing moiety | Through the phosphorus atom | Various transition metal-catalyzed reactions |

Exploration in Agrochemical and Specialty Chemical Research and Development

The presence of a trifluoromethyl group is a common feature in many modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govnih.govmdpi.commdpi.comsemanticscholar.org This is because the CF₃ group can enhance the biological activity, metabolic stability, and cell membrane permeability of a molecule. mdpi.comnih.govmdpi.comresearchgate.netnih.govmdpi.comresearchgate.net The commercial availability of 2-Propyl-2-trifluoromethyl-pentanoic acid from suppliers who cater to the specialty and agrochemical markets suggests its potential utility in this sector. oakwoodchemical.com

Research in this area would likely involve the synthesis of a library of compounds derived from 2-Propyl-2-trifluoromethyl-pentanoic acid, followed by screening for biological activity. For example, the carboxylic acid could be converted to a series of esters and amides, which would then be tested for their herbicidal, insecticidal, or fungicidal properties. The specific combination of the propyl and trifluoromethyl groups on the α-carbon could lead to novel modes of action or improved efficacy against resistant pests and diseases.

While detailed research findings on the specific applications of 2-Propyl-2-trifluoromethyl-pentanoic acid in agrochemicals are not widely published, the well-established role of trifluoromethylated compounds in this industry provides a strong rationale for its exploration as a lead structure for the development of new and effective crop protection agents.

Future Research Directions and Emerging Paradigms for 2 Propyl 2 Trifluoromethyl Pentanoic Acid

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, with a strong emphasis on developing routes that are both environmentally benign and efficient. For 2-Propyl-2-trifluoromethyl-pentanoic acid, future research will likely prioritize the development of synthetic pathways that maximize atom economy, thereby minimizing waste. youtube.com Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. youtube.com Traditional synthetic methods may involve multiple steps and the use of stoichiometric reagents, leading to significant byproduct formation.

Future strategies may include the exploration of catalytic methods to replace stoichiometric reagents, which is a widely accepted solution to the waste problem in the chemical industry. Addition reactions, for instance, are inherently atom-economical as all the elements of the reactants are incorporated into the product. rsc.org Researchers will likely investigate novel catalytic systems, potentially involving transition metals or organocatalysts, to construct the carbon skeleton and introduce the trifluoromethyl group in a more direct and efficient manner. The goal is to design a synthesis that is not only high-yielding but also minimizes the environmental footprint by reducing the generation of hazardous substances. A comparison of traditional versus ideal green synthesis metrics is presented in Table 1.

Table 1: Comparison of Synthetic Efficiency Metrics

| Metric | Traditional Synthesis | Ideal Green Synthesis |

|---|---|---|

| Atom Economy | Often low (<50%) | Approaching 100% |

| Number of Steps | Multi-step | Fewer, more convergent steps |

| Reagent Type | Stoichiometric | Catalytic |

| Solvent Usage | High, often hazardous | Minimized, use of benign solvents |

| Waste Generation | Significant | Minimal to zero |

Exploration of Novel Derivatization Pathways for Enhanced Functionality

The functionalization of 2-Propyl-2-trifluoromethyl-pentanoic acid is a key area for future investigation to broaden its utility. The carboxylic acid moiety serves as a versatile handle for a wide range of chemical transformations. Future research will likely focus on creating a diverse library of derivatives by modifying this functional group. For instance, conversion to amides, esters, and acid chlorides can provide precursors for more complex molecules. Trifluoromethylated aliphatic amines, for example, are valuable in drug discovery due to their ability to enhance metabolic stability and membrane permeability. rsc.org

Recent advancements in photoredox catalysis and other light-driven synthesis methods offer mild and sustainable conditions for creating complex trifluoromethylated compounds from simple starting materials. rsc.org These methodologies could be applied to the derivatization of 2-Propyl-2-trifluoromethyl-pentanoic acid, enabling the introduction of new functionalities under gentle reaction conditions. The exploration of these novel pathways will be crucial for accessing derivatives with tailored electronic, steric, and pharmacokinetic properties for various applications.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Complex Derivatives

As more complex derivatives of 2-Propyl-2-trifluoromethyl-pentanoic acid are synthesized, their unambiguous structural elucidation will become increasingly critical. Advanced spectroscopic techniques are indispensable for this purpose. While standard techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental, more sophisticated methods will be required for complex structures. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for establishing connectivity in intricate derivatives.

For fluorinated compounds, ¹⁹F NMR spectroscopy is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl group. mdpi.com In cases where stereoisomers are possible, advanced NMR techniques can also be used to determine the relative and absolute stereochemistry. Furthermore, X-ray crystallography provides definitive proof of structure and stereochemistry in the solid state. mdpi.comnih.gov The combination of these advanced spectroscopic and crystallographic methods will be crucial for the precise characterization of novel and complex derivatives of 2-Propyl-2-trifluoromethyl-pentanoic acid.

Table 2: Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided |

|---|---|

| ¹H NMR | Proton environment and connectivity. |

| ¹³C NMR | Carbon skeleton and functional groups. |

| ¹⁹F NMR | Presence and environment of fluorine atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and correlation between atoms. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. |

| X-ray Crystallography | Absolute 3D structure in the solid state. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Synthesis Planning

Computer-aided synthesis planning (CASP) tools, powered by AI, can propose retrosynthetic disconnections and suggest potential starting materials and reagents. iscientific.org This can significantly accelerate the discovery of novel derivatives with desired properties. Machine learning models can also be trained to predict the reactivity and properties of new compounds, allowing for the in silico screening of virtual libraries of derivatives before committing to laboratory synthesis. The integration of AI and ML into the research workflow for 2-Propyl-2-trifluoromethyl-pentanoic acid is expected to foster innovation and enhance the efficiency of discovery and development processes. nih.gov

Investigation of Stereochemical Control in Reactions Involving the Compound

While 2-Propyl-2-trifluoromethyl-pentanoic acid itself is achiral, many of its potential derivatization reactions could introduce stereocenters. The control of stereochemistry is paramount in many applications, particularly in pharmaceuticals, where different enantiomers or diastereomers of a molecule can have vastly different biological activities.

Future research must therefore address the challenge of stereochemical control in reactions involving this compound. This will involve the development and application of asymmetric synthesis methodologies. Chiral catalysts, auxiliaries, and reagents can be employed to selectively produce one stereoisomer over others. The ability to exert precise control over the three-dimensional arrangement of atoms in the derivatives of 2-Propyl-2-trifluoromethyl-pentanoic acid will be a critical enabling technology for unlocking their full potential in various fields.

Q & A

Q. What are the key considerations for synthesizing 2-Propyl-2-trifluoromethyl-pentanoic acid in a laboratory setting?

- Methodological Answer : Synthesis of fluorinated carboxylic acids often involves halogenation or nucleophilic substitution. For example, fluorinated analogs like 2-Fluoro-2-(2-fluorophenyl)propanoic acid are synthesized via palladium-catalyzed coupling or fluorination of precursor alcohols using agents like DAST (diethylaminosulfur trifluoride) . For 2-Propyl-2-trifluoromethyl-pentanoic acid, a plausible route includes:

Alkylation : Reacting pentanoic acid derivatives with trifluoromethyl-containing alkyl halides under basic conditions.

Purification : Use column chromatography or recrystallization to isolate the product, ensuring removal of unreacted fluorinated intermediates (common contaminants).

- Critical Parameters :

- Temperature control to avoid side reactions (e.g., decarboxylation).

- Anhydrous conditions to prevent hydrolysis of trifluoromethyl groups.

- Reference : Fluorination strategies in and zinc-mediated coupling in provide analog synthesis insights .

Q. How can researchers characterize the purity and structural integrity of 2-Propyl-2-trifluoromethyl-pentanoic acid?

- Methodological Answer :

- Analytical Techniques :

NMR Spectroscopy : and NMR to confirm trifluoromethyl group integration and substituent positions.

HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection (λ = 210 nm).

Elemental Analysis : Validate carbon, hydrogen, and fluorine content against theoretical values.

- Case Study : Environmental studies on perfluorinated compounds (PFCs) employ similar methods to resolve structural ambiguities .

Advanced Research Questions

Q. What strategies are employed to analyze the environmental persistence of fluorinated derivatives like 2-Propyl-2-trifluoromethyl-pentanoic acid?

- Methodological Answer :

- Environmental Sampling : Use solid-phase extraction (SPE) to isolate the compound from water or soil, followed by LC-MS/MS for quantification .

- Degradation Studies :

Hydrolysis : Monitor stability under varying pH (e.g., pH 3–10) to assess hydrolytic resistance of the trifluoromethyl group.

Photolysis : Expose to UV light (λ = 254 nm) and track degradation products via high-resolution mass spectrometry (HRMS).

- Data Interpretation : Compare half-lives with structurally similar PFCs (e.g., perfluoroether carboxylic acids) to infer persistence .

Q. How do fluorinated substituents influence the biological activity of propanoic acid derivatives?

- Methodological Answer :

- Receptor Binding Assays :

Enzyme Inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays. Fluorine’s electronegativity enhances hydrogen bonding with active sites .

Molecular Dynamics (MD) Simulations : Model interactions between the trifluoromethyl group and hydrophobic enzyme pockets (e.g., COX-2).

- Case Study : Fluorinated analogs of 2-(2-Methylphenyl)pentanoic acid show enhanced anti-inflammatory activity due to improved membrane permeability .

Q. How should researchers address contradictions in experimental data related to fluorinated compound reactivity?

- Methodological Answer :

- Root-Cause Analysis :

Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, catalyst purity) if yields vary between studies.

Isotopic Labeling : Use deuterated analogs (e.g., 2-(Propyl-3,3,3-d3)pentanoic acid) to track reaction pathways and identify intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.